4-(Tert-butoxy)-3,5-difluoroaniline
Overview
Description
4-(Tert-butoxy)-3,5-difluoroaniline is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl group, such as 4-(tert-butoxy)-3,5-difluoroaniline, are often used in peptide synthesis . They serve as a protecting group for the α-amino group, preventing unwanted side reactions during the synthesis process .
Mode of Action
The tert-butoxycarbonyl (Boc) group in this compound acts as a protective group during peptide synthesis . It shields the α-amino group from reacting with other compounds in the reaction mixture. The Boc group can be removed when no longer needed, typically by treatment with acid .
Biochemical Pathways
The compound’s tert-butoxycarbonyl group plays a crucial role in peptide synthesis . By protecting the α-amino group, it allows for the successful formation of peptide bonds without interference from side reactions .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . By protecting the α-amino group, the compound ensures that peptide bonds can form without disruption from side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the tert-butoxycarbonyl group typically requires an acidic environment . Additionally, the compound’s reactivity may be affected by the presence of other substances in the reaction mixture .
Properties
IUPAC Name |
3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMSLVLTMSIYMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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